Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound that features both pyrrole and indole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions to yield the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1-propyl-1H-pyrrole-3-carboxylate
- Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate
- Pyrrolo[1,2-a]pyrazine derivatives
Uniqueness
Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is unique due to its dual pyrrole and indole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive molecules .
Properties
IUPAC Name |
ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYIOCYCBVYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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